



Application Notes: CRISPR-Cas9 Mediated Knockout of HSD17B13 in Cell Lines

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Compound of Interest		
Compound Name:	Hsd17B13-IN-42	
Cat. No.:	B12386426	Get Quote

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2] It belongs to a large family of enzymes involved in the metabolism of steroids, fatty acids, and bile acids.[2][3] Human genetic studies have identified that loss-of-function variants in the HSD17B13 gene, particularly the rs72613567 splice variant, are strongly associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, fibrosis, and hepatocellular carcinoma (HCC).[1][4][5] This protective effect makes HSD17B13 a compelling therapeutic target for the treatment of these conditions.[6][7]

The primary function of HSD17B13 is thought to involve the metabolism of retinol (Vitamin A) and various lipid species, influencing hepatic lipid accumulation and inflammation.[1][4] By catalyzing the conversion of retinol to retinaldehyde, it plays a role in retinoid signaling, which is crucial for hepatic immunomodulation and fibrogenesis.[4] Creating a complete knockout of the HSD17B13 gene in relevant cell lines using CRISPR-Cas9 technology provides a powerful in vitro model to dissect its molecular functions, validate it as a drug target, and screen for potential therapeutic agents.

Applications

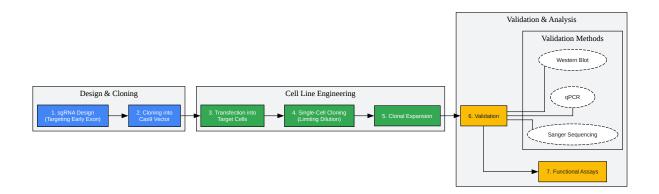
 Functional Genomics: Elucidate the precise role of HSD17B13 in lipid droplet dynamics, triglyceride metabolism, and retinol signaling.



- Target Validation: Confirm the protective phenotype of HSD17B13 loss-of-function in humanderived hepatocyte cell lines (e.g., HepG2, Huh7).
- Disease Modeling: Investigate the mechanisms by which HSD17B13 deficiency protects against cellular stress, lipotoxicity, inflammation, and fibrotic processes in vitro.
- Drug Discovery: Develop cell-based assays to screen for compounds that modulate the downstream effects of HSD17B13 knockout.

Experimental Workflow and Protocols

The overall workflow for generating and validating HSD17B13 knockout cell lines involves sgRNA design, delivery of CRISPR-Cas9 machinery, isolation of monoclonal cell lines, and comprehensive validation at the genomic, transcriptomic, proteomic, and functional levels.



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Caption: Workflow for generating HSD17B13 knockout cell lines.



Protocol 1: sgRNA Design and Cloning for HSD17B13 Knockout

This protocol outlines the design of single guide RNAs (sgRNAs) targeting an early exon of the HSD17B13 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the transcript.[8]

1.1. sgRNA Design:

- Obtain the genomic sequence of the human HSD17B13 gene from a database like NCBI Gene (Gene ID: 345275).[5]
- Identify the sequence of an early exon (e.g., Exon 1 or 2) to target for knockout.
- Use a web-based sgRNA design tool (e.g., CHOPCHOP) to generate candidate 20nucleotide sgRNA sequences that precede a Protospacer Adjacent Motif (PAM) sequence ('NGG').[8]
- Select 2-3 sgRNAs with high predicted on-target efficiency scores and low predicted offtarget sites.

1.2. Oligo Preparation and Annealing:

- For each selected sgRNA, order two complementary DNA oligonucleotides with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).[8]
- Forward Oligo: 5'- CACCG[20-nt sgRNA seguence] 3'
- Reverse Oligo: 5'- AAAC[Reverse complement of 20-nt sgRNA]C 3'
- Resuspend oligos in nuclease-free water to 100 μM.
- Anneal the oligos:
- 1 μL Forward Oligo (100 μΜ)
- 1 μL Reverse Oligo (100 μΜ)
- 1 μL 10x T4 Ligation Buffer
- 7 μL Nuclease-free water
- Incubate at 95°C for 5 min, then ramp down to 25°C at 5°C/min in a thermocycler.

1.3. Vector Ligation and Transformation:



- Digest the CRISPR/Cas9 vector (e.g., pX458) with a compatible restriction enzyme (e.g., Bbsl).[8]
- Set up the ligation reaction:
- 50 ng Digested Vector
- 1 μL Annealed Oligo duplex (diluted 1:200)
- 1 μL T4 DNA Ligase
- 2 μL 10x T4 Ligation Buffer
- Up to 20 μL with Nuclease-free water
- Incubate at room temperature for 1 hour.
- Transform the ligation product into competent E. coli cells and select on appropriate antibiotic plates.
- Verify successful cloning by Sanger sequencing of the sgRNA insert from purified plasmid DNA.

Protocol 2: Delivery of CRISPR-Cas9 Components into Hepatocyte Cell Lines

This protocol describes the delivery of the all-in-one CRISPR-Cas9 plasmid into a hepatocyte cell line (e.g., Huh7 or HepG2) using lipofection.[9] Alternative methods include delivery of ribonucleoprotein (RNP) complexes or using lentiviral vectors for hard-to-transfect cells.[10][11]

2.1. Cell Preparation:

- One day before transfection, seed 2.5 x 10⁵ Huh7 cells per well in a 6-well plate in complete DMEM medium.
- Ensure cells are ~70-80% confluent on the day of transfection.

2.2. Transfection:

- For each well, dilute 2.5 μg of the HSD17B13-sgRNA-Cas9 plasmid in 100 μL of serum-free medium (e.g., Opti-MEM).
- In a separate tube, dilute 5 μ L of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 μ L of serum-free medium.
- Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15 minutes at room temperature to allow complex formation.
- Add the 200 μL DNA-lipid complex dropwise to the cells.



Incubate the cells at 37°C in a CO2 incubator.

2.3. Single-Cell Cloning:

- 48-72 hours post-transfection, detach the cells using trypsin.
- Resuspend cells in fresh medium and perform serial dilutions to achieve a concentration of approximately 0.5 cells per 100 μL.
- Dispense 100 μL of the cell suspension into each well of a 96-well plate.
- Incubate plates and monitor for the growth of single colonies over 2-3 weeks.
- Once colonies are visible, expand promising clones into larger culture vessels for validation.

Protocol 3: Validation of HSD17B13 Knockout

Validation is a critical step to confirm the successful gene knockout at the DNA, mRNA, and protein levels.

3.1. Genomic DNA Analysis:

- Extract genomic DNA from each expanded clonal cell line.
- Amplify the genomic region surrounding the sgRNA target site using PCR.
- Purify the PCR product and send for Sanger sequencing.
- Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) by comparing them to the wild-type sequence. Tools like ICE (Inference of CRISPR Edits) can be used to deconvolute heterozygous or homozygous mutations.[12]

3.2. mRNA Expression Analysis (qPCR):

- Isolate total RNA from wild-type (WT) and knockout (KO) cell clones.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH).
- Calculate the relative expression of HSD17B13 mRNA in KO clones compared to WT using the $\Delta\Delta$ Ct method. A significant reduction indicates successful knockout.

3.3. Protein Level Analysis (Western Blot):

- Lyse WT and KO cells and quantify total protein concentration.
- Separate 20-30 μg of protein per sample on an SDS-PAGE gel.
- Transfer proteins to a PVDF or nitrocellulose membrane.



- Probe the membrane with a primary antibody specific for HSD17B13 and a loading control (e.g., β-actin or GAPDH).
- Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. The absence of the HSD17B13 protein band in KO clones confirms successful knockout.

Protocol 4: Functional Analysis of HSD17B13 Knockout Cells

This protocol provides an example of a functional assay to assess the impact of HSD17B13 knockout on lipid accumulation.

4.1. Oleic Acid-Induced Lipid Loading:

- Seed WT and validated HSD17B13 KO cells in a 24-well plate (or a plate suitable for imaging).
- Allow cells to adhere and grow to ~70% confluency.
- Prepare a lipid-loading medium by conjugating oleic acid to BSA in serum-free medium to a final concentration of 200-500 μM.
- Treat cells with the lipid-loading medium or a BSA-only control medium for 24 hours.

4.2. Lipid Droplet Staining (Oil Red O):

- Wash cells gently with PBS.
- Fix the cells with 10% formalin for 30 minutes.
- Wash with water and then with 60% isopropanol.
- Stain the cells with a freshly filtered Oil Red O working solution for 20 minutes.
- Wash away excess stain with 60% isopropanol and then water.
- Visualize lipid droplets using a brightfield microscope.

4.3. Quantification:

- Capture images from multiple random fields for each condition.
- Quantify the number and size of lipid droplets using image analysis software (e.g., ImageJ).
- Alternatively, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm to quantify total lipid accumulation.

Data Presentation



Table 1: Example sgRNA Sequences for Human HSD17B13

Target Exon	sgRNA Sequence (5' to 3')	PAM
Exon 2	GAGCAGCCUACUGUGCC GUG	AGG
Exon 2	GCAUGCUGGUCUACAGCCA C	CGG

| Exon 3 | GUACCCCGUGCUCAACAUCA | GGG |

Table 2: Representative Quantitative Validation of HSD17B13 Knockout Clones

Clone ID	Genotype (Sequencing)	Relative mRNA Expression (vs. WT)	HSD17B13 Protein Level (vs. WT)
Wild-Type	Homozygous WT	1.00 ± 0.12	100%
KO Clone #1	Homozygous 1-bp insertion	0.08 ± 0.02	Not Detected
KO Clone #2	Heterozygous: 4-bp del / 2-bp ins	0.15 ± 0.04	Not Detected

| KO Clone #3 | Homozygous 7-bp deletion | 0.05 ± 0.01 | Not Detected |

Table 3: Representative Phenotypic Analysis of HSD17B13 KO Cell Lines Based on data from shRNA-mediated knockdown studies showing improved steatosis.[7][13]



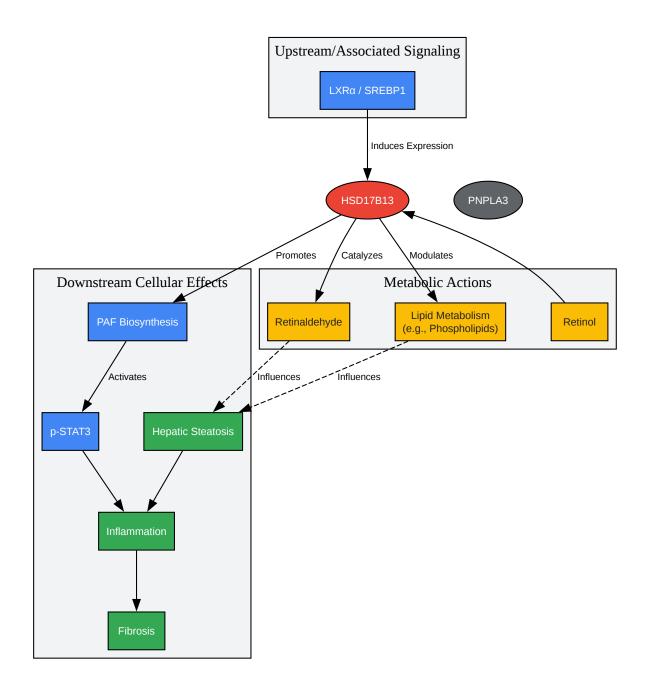
Cell Line	Treatment	Relative Triglyceride Content	Average Lipid Droplet Size (μm²)
Wild-Type	Control (BSA)	1.00 ± 0.15	2.5 ± 0.4
Wild-Type	Oleic Acid (OA)	4.52 ± 0.41	12.8 ± 1.5
HSD17B13 KO	Control (BSA)	0.95 ± 0.11	2.3 ± 0.3

| HSD17B13 KO | Oleic Acid (OA) | 2.89 ± 0.35 | 8.1 ± 0.9 |

HSD17B13 Signaling and Metabolic Pathways

HSD17B13 is a lipid droplet-associated enzyme with functions in retinoid and lipid metabolism. Its activity is linked to pathways that control liver homeostasis, and its loss-of-function is protective against liver injury.





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Caption: HSD17B13 metabolic and signaling pathways.



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